molecular formula C13H24N3O3PS B1678451 Pirimiphos-ethyl CAS No. 23505-41-1

Pirimiphos-ethyl

Cat. No. B1678451
CAS RN: 23505-41-1
M. Wt: 333.39 g/mol
InChI Key: TZBPRYIIJAJUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pirimiphos-ethyl is an organophosphorus pesticide . It has a molecular formula of C13H24N3O3PS and a molecular weight of 333.387 . It is commonly used for the protection of crops including vegetables, bananas, turf, and mushrooms .


Molecular Structure Analysis

The IUPAC Standard InChI for Pirimiphos-ethyl is InChI=1S/C13H24N3O3PS/c1-6-16(7-2)13-14-11(5)10-12(15-13)19-20(21,17-8-3)18-9-4/h10H,6-9H2,1-5H3 . The structure is also available as a 2D Mol file .


Chemical Reactions Analysis

Organophosphates, such as Pirimiphos-ethyl, are susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .


Physical And Chemical Properties Analysis

Pirimiphos-ethyl has a density of 1.2±0.1 g/cm3, a boiling point of 414.1±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 89.0±0.3 cm3 and a polar surface area of 99 Å2 .

Scientific Research Applications

Agricultural Applications

Rice and Bean Pest Control : Pirimiphos-ethyl has been shown to significantly reduce the infestation of the rice water weevil (Lissorhoptrus oryzophilus Kuschel) when used as a seed treatment, leading to an increased yield of grain. An encapsulated formulation provided slightly better control with longer residual effects than other formulations (Gifford, Oliver, & Trahan, 1975). Similarly, alternative seed treatments to dieldrin, including Pirimiphos-ethyl, were effective in controlling the bean seed fly on runner beans, demonstrating its versatility in pest management (Gould & Mayor, 1975).

Environmental and Biological Impact Studies

Pesticide Residue Analysis : Studies have developed methods for determining Pirimiphos-ethyl and Pirimiphos-methyl in insecticide formulations through ultraviolet spectrophotometric and thin-layer chromatographic determination. These methods are crucial for assessing the environmental impact of these compounds and ensuring their safe use in agriculture (Yuen, 1976).

Pest Management and Resistance Studies : Research has also focused on the efficacy of Pirimiphos-methyl (related to Pirimiphos-ethyl) in managing storage pests and the development of resistance among pest populations. These studies are essential for developing effective pest management strategies and understanding the dynamics of pesticide resistance (Collins & Cook, 1998).

Advanced Detection Techniques

Biosensor Development : The development of ultra-sensitive electrochemical biosensors for rapid detection of Pirimiphos-methyl in olive oil demonstrates the advancements in detecting pesticide residues in food products. These biosensors, based on genetically-engineered acetylcholinesterase immobilization into nanofibers, highlight the ongoing efforts to ensure food safety and minimize pesticide exposure (El-Moghazy et al., 2016).

Safety And Hazards

Exposure to Pirimiphos-ethyl can cause rapid, severe, organophosphate poisoning with symptoms such as headache, dizziness, blurred vision, tightness in the chest, sweating, nausea and vomiting, diarrhea, muscle twitching, convulsions, coma, and death . It is harmful if inhaled and may cause drowsiness or dizziness . It is also suspected of damaging fertility or the unborn child .

properties

IUPAC Name

4-diethoxyphosphinothioyloxy-N,N-diethyl-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N3O3PS/c1-6-16(7-2)13-14-11(5)10-12(15-13)19-20(21,17-8-3)18-9-4/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBPRYIIJAJUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=CC(=N1)OP(=S)(OCC)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N3O3PS
Record name PIRIMIFOS-ETHYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5146
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042297
Record name Pirimiphos-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Straw colored liquid. Used as a pesticide. (EPA, 1998), Straw colored liquid; [Merck Index] Technical product is clear red-brown liquid; mp 15-18 deg C; [HSDB] Yellow liquid; mp = 10-15 deg C; [MSDSonline]
Record name PIRIMIFOS-ETHYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5146
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Pirimiphos-ethyl
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6731
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Flash Point

113 °F, 45 °C (Pensky-Martin closed cup)
Record name PIRIMIPHOS-ETHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 2.3 mg/L at 25 °C, Miscible with most organic solvents
Record name PIRIMIPHOS-ETHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.14 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.14 at 20 °C
Record name PIRIMIFOS-ETHYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5146
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PIRIMIPHOS-ETHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00029 mmHg at 77 °F (EPA, 1998), 0.00029 [mmHg], 2.9X10-4 mm Hg at 25 °C
Record name PIRIMIFOS-ETHYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5146
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Pirimiphos-ethyl
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6731
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PIRIMIPHOS-ETHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Parathion & its relatives are known to inhibit the enzyme cholinesterase in all parts of the body by phosphorylating the active site. /Parathion & other cholinesterase inhibitor pesticides/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionc stimulation or blockade ... /Cholinesterase inhibitor pesticides/, Organophosphate insecticides ... are potent cholinesterase enzyme inhibitors that act by interfering with the metabolism of acetylcholine, which results in accumulation of acetylcholine at neuroreceptor transmission sites. Exposure produces a broad spectrum of clinical effects indicative of massive overstimulation of the chlorinergic system, including muscarinic effects (parasympathetic), nicotinic effects (sympathetic and motor), and CNS effects. These effects present clinically as feeling of headache, weakness, dizziness, blurred vision, psychosis, respiratory difficulty, paralysis, convulsions, and coma. Typical findings are given by the mnemonic "SLUD." which stands for salivation, lacrimation, urination, and defecation. A small percentage of patients may fail to demonstrate miosis, a classic diagnostic hallmark. Onset of clinical manifestation of organophosphate poisoning usually occurs within 12 hr of exposure. /Organophosphate insecticides/
Record name PIRIMIPHOS-ETHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Pirimiphos-ethyl

Color/Form

Straw-colored liquid, Technical grade is a clear red-brown liquid

CAS RN

23505-41-1
Record name PIRIMIFOS-ETHYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5146
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Pirimiphos ethyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23505-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirimiphos-ethyl [BAN:ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023505411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirimiphos-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pirimiphos-ethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.534
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRIMIPHOS-ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L26N84757
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PIRIMIPHOS-ETHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

15-18 °C /technical grade/
Record name PIRIMIPHOS-ETHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirimiphos-ethyl
Reactant of Route 2
Pirimiphos-ethyl
Reactant of Route 3
Pirimiphos-ethyl
Reactant of Route 4
Reactant of Route 4
Pirimiphos-ethyl
Reactant of Route 5
Reactant of Route 5
Pirimiphos-ethyl
Reactant of Route 6
Reactant of Route 6
Pirimiphos-ethyl

Citations

For This Compound
1,300
Citations
U Mingelgrin, Z Gerstl, B Yaron - Soil Science Society of …, 1975 - Wiley Online Library
… In particular the aim of this work was to investigate and compare the fate of pirimiphos ethyl (PE) on kaolinite and bentonite clays under various conditions. The conclusions obtained …
Number of citations: 22 acsess.onlinelibrary.wiley.com
JE Bagness, WG Sharples - Analyst, 1974 - pubs.rsc.org
… and pirimiphos-ethyl can be obtained on request from ICI Plant Protection Ltd., Yalding, Kent. Pirimiphos-methyl and pirimiphos-ethyl … -methyl and pirimiphos-ethyl are cholinesterase …
Number of citations: 12 pubs.rsc.org
DL Suett - Pesticide Science, 1975 - Wiley Online Library
… The rates of decline of chlorfenvinphos, chlormephos and pirimiphos-ethyl are shown in Figure … were disulfoton > chlorfenvinphos > phorate > pirimiphos-ethyl > chlormephos and all the …
Number of citations: 31 onlinelibrary.wiley.com
JR Gifford, BF Oliver, GB Trahan - Journal of Economic …, 1975 - academic.oup.com
… with pirimiphos·ethyl significantly re… pirimiphos-ethyl and the treatment with carbofuran, respectively. When yields of all trials were combined for analysis, the 8-0l rate of pirimiphos-ethyl …
Number of citations: 12 academic.oup.com
SH Yuen - Analyst, 1976 - pubs.rsc.org
… pirimiphos-ethyl and -methyl. When a chloroform solution of the sample is passed through a 4-g Florisil column, pirimiphos-ethyl … Pirimiphosethyl or -methyl is then hydrolysed to DHM, …
Number of citations: 3 pubs.rsc.org
J Pullen - PANS Pest Articles & News Summaries, 1973 - Taylor & Francis
… Characteristics of pirimiphos-ethyl Studies have shown that pirimiphos-ethyl is adsorbed by … Laboratory studies have shown that the half life of pirimiphos-ethyl in soil is generally in the …
Number of citations: 7 www.tandfonline.com
L McDonald, SJ Jebellie, CA Madramootoo… - Agriculture, ecosystems …, 1999 - Elsevier
… The environmental mobility of both pesticides suggests that leaching of ametryn and pirimiphos-ethyl may, in some circumstances create surface and groundwater pollution problems. …
Number of citations: 46 www.sciencedirect.com
C Blasco, M Fernández, Y Picó, G Font - Journal of Chromatography A, 2004 - Elsevier
… The time required for full equilibration using SPME was 90 min for phenthoate, phosalone, diazinon and fonofos and 120 min for pirimiphos ethyl and chlorpyriphos methyl. The …
Number of citations: 244 www.sciencedirect.com
A Ozbey, U Uygun - Food chemistry, 2007 - Elsevier
… , chlorpyrifos, dimethoate and pirimiphos-ethyl, which are organophosphorus insecticides. They are commonly used and monitored pesticides except pirimiphos-ethyl, which is a highly …
Number of citations: 48 www.sciencedirect.com
BJ Emmett, MJ Savage - Plant Pathology, 1980 - Wiley Online Library
… pirimiphos-ethyl were tested as seed treatments in soil. Chlorpyrifos, dieldrin and pirimiphos-ethyl … Chlorfenvinphos and pirimiphosethyl were also tested as granules incorporated in soil …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.